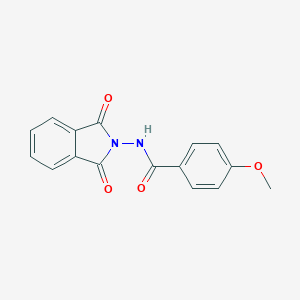![molecular formula C18H12N6O3S B463554 (4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B463554.png)
(4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a nitrophenyl group, a phenyl group, and a thiazolyl-hydrazono moiety, making it a versatile candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thiosemicarbazide and an appropriate diketone under reflux conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and thiazolyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. For instance, its anticancer activity is believed to be related to the inhibition of key enzymes and proteins involved in cell proliferation and survival, such as matrix metalloproteinases and kinases . The compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole: Exhibits significant anticancer activity.
Uniqueness
(4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its nitrophenyl group enhances its antimicrobial properties, while the thiazolyl-hydrazono moiety contributes to its anticancer potential.
Propiedades
Fórmula molecular |
C18H12N6O3S |
|---|---|
Peso molecular |
392.4g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H12N6O3S/c25-17-16(20-21-18-19-10-11-28-18)15(12-4-2-1-3-5-12)22-23(17)13-6-8-14(9-7-13)24(26)27/h1-11,22H |
Clave InChI |
BMJOKQVMYCYVGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=NC=CS4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B463471.png)
![2,4-Dichloro-6-{[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B463490.png)

![(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B463523.png)
![(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463525.png)
![(4Z)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B463526.png)
![2-(2-{3-{4-nitrophenyl}-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzonitrile](/img/structure/B463527.png)
![(4E)-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-bromo-4-nitrophenyl)hydrazone]](/img/structure/B463528.png)
![4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE](/img/structure/B463529.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463531.png)
![2-[(Phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463537.png)

![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazino]benzonitrile](/img/structure/B463549.png)
![(4E)-4-[2-(3-methoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463555.png)
